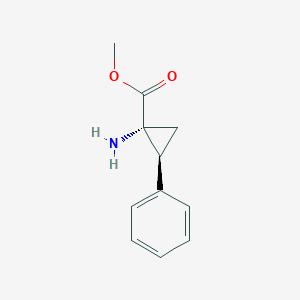
rac-methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a cyclopropane ring, which is known for its strained three-membered structure, making it a unique and reactive molecule. The presence of both amino and ester functional groups further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbenes .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation reactions and the use of reusable solvents and catalysts to align with green chemistry principles . The process typically includes steps such as catalytic dehydrogenation and asymmetric catalytic hydrogenation to achieve the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and anti-inflammatory effects
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on disintegrin and metalloproteinase domain-containing protein 17, influencing various biological processes . Its unique structure allows it to interact with multiple targets, making it a versatile molecule in pharmacological research.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride: Shares a similar stereochemistry and functional groups.
(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy-thiophen-5-yl-substituted tetrapyrazinoporphyrazine: Another compound with a cyclopropane ring and similar stereochemistry.
Uniqueness
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate stands out due to its combination of amino and ester functional groups, along with its chiral cyclopropane ring. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
CAS No. |
123806-63-3 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)11(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3/t9-,11+/m0/s1 |
InChI Key |
SSNHIYGBNLNDBQ-GXSJLCMTSA-N |
SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)N |
Isomeric SMILES |
COC(=O)[C@]1(C[C@H]1C2=CC=CC=C2)N |
Canonical SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)N |
Synonyms |
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-trans)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















